1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-
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Overview
Description
1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole and thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone and various aromatic aldehydes . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine, resulting in the formation of the desired triazolothiadiazine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds to 1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- include other triazolothiadiazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities . For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric variants exhibit different pharmacological profiles due to the variation in ring fusion.
The uniqueness of 1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- lies in its specific substituents, which enhance its pharmacological activities and make it a promising candidate for drug development.
Properties
Molecular Formula |
C15H12F2N4O3S |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C15H12F2N4O3S/c1-8(22)13-12(10-3-5-11(6-4-10)24-14(16)17)21(9(2)23)20-7-18-19-15(20)25-13/h3-7,14H,1-2H3 |
InChI Key |
XMSNJKKPQZULDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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